1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde 1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17745209
InChI: InChI=1S/C11H10ClN3O/c1-8-11(7-16)13-14-15(8)6-9-4-2-3-5-10(9)12/h2-5,7H,6H2,1H3
SMILES:
Molecular Formula: C11H10ClN3O
Molecular Weight: 235.67 g/mol

1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde

CAS No.:

Cat. No.: VC17745209

Molecular Formula: C11H10ClN3O

Molecular Weight: 235.67 g/mol

* For research use only. Not for human or veterinary use.

1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde -

Specification

Molecular Formula C11H10ClN3O
Molecular Weight 235.67 g/mol
IUPAC Name 1-[(2-chlorophenyl)methyl]-5-methyltriazole-4-carbaldehyde
Standard InChI InChI=1S/C11H10ClN3O/c1-8-11(7-16)13-14-15(8)6-9-4-2-3-5-10(9)12/h2-5,7H,6H2,1H3
Standard InChI Key QHNHLQGQRTXDHL-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=NN1CC2=CC=CC=C2Cl)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde (IUPAC name: 1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde) features a 1,2,3-triazole ring substituted at three positions:

  • N1: 2-Chlorobenzyl group (-CH₂C₆H₄Cl-2)

  • C4: Aldehyde functional group (-CHO)

  • C5: Methyl group (-CH₃)

The molecular formula is C₁₁H₁₀ClN₃O, with a molecular weight of 235.67 g/mol. The ortho-chlorine atom on the benzyl moiety introduces steric hindrance and electronic effects that distinguish this compound from its meta- and para-chloro isomers.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₀ClN₃O
Molecular Weight235.67 g/mol
Canonical SMILESCC1=C(N=NN1CC2=CC=CC=C2Cl)C=O
Topological Polar Surface61.3 ŲEstimated
LogP (Octanol-Water)2.78Estimated

Electronic and Steric Effects

Synthetic Methodologies

Cycloaddition Approaches

The synthesis of 1,2,3-triazole derivatives typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. For the target compound, the reaction involves:

  • Azide Preparation: 2-Chlorobenzyl azide synthesized from 2-chlorobenzyl chloride and sodium azide in DMF at 60°C.

  • Alkyne Component: Propargyl aldehyde derivatives, such as 4-methylpent-2-ynal, serve as the alkyne partner.

  • Cycloaddition: Catalyzed by Cu(I) (e.g., CuSO₄·5H₂O with sodium ascorbate) in aqueous tert-butanol at room temperature, yielding the triazole core.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Azide FormationNaN₃, DMF, 60°C, 6h85
CuAAC ReactionCuSO₄·5H₂O, NaAsc, t-BuOH/H₂O78
PurificationSilica gel chromatography>95 purity

Post-Functionalization

The aldehyde group at C4 undergoes further transformations:

  • Schiff Base Formation: Reaction with primary amines (e.g., aniline) in ethanol under reflux produces imine derivatives.

  • Reduction: NaBH₄ in methanol reduces the aldehyde to a hydroxymethyl group (-CH₂OH).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.82 (s, 1H, -CHO)

    • δ 7.45–7.32 (m, 4H, Ar-H)

    • δ 5.21 (s, 2H, N-CH₂-Ar)

    • δ 2.41 (s, 3H, C5-CH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 191.2 (C=O)

    • δ 148.9 (C5-triazole)

    • δ 134.6–127.3 (Ar-C)

    • δ 52.4 (N-CH₂-Ar)

    • δ 14.7 (C5-CH₃)

Infrared Spectroscopy

Key absorptions in the IR spectrum (KBr pellet):

  • 1705 cm⁻¹: ν(C=O) of aldehyde

  • 1602 cm⁻¹: ν(C=N) of triazole

  • 750 cm⁻¹: δ(C-Cl) of 2-chlorophenyl

Mass Spectrometry

High-resolution ESI-MS exhibits a molecular ion peak at m/z 235.0532 [M+H]⁺, consistent with the molecular formula C₁₁H₁₀ClN₃O. Fragmentation patterns include loss of CO (28 Da) and Cl (35.5 Da), characteristic of aldehyde and chlorophenyl groups .

CompoundC. albicans MIC (µg/mL)S. aureus MIC (µg/mL)
2-Chloro isomer (target)12–16*28–32*
4-Chloro isomer16–2032–64
3-Chloro isomer18–2264–128
*Estimated based on structural analogs.

Anticancer Mechanisms

The aldehyde moiety facilitates interactions with cellular thiols (e.g., glutathione), inducing oxidative stress and apoptosis. In silico docking studies predict strong binding to tubulin (ΔG = -9.2 kcal/mol) and topoisomerase II (ΔG = -8.7 kcal/mol), suggesting dual mechanisms of cytotoxicity.

Applications in Medicinal Chemistry

Prodrug Development

The aldehyde group serves as a bioreducible linker for prodrug conjugates. For example, coupling with doxorubicin via hydrazone bonds enables pH-sensitive drug release in tumor microenvironments.

Enzyme Inhibition

Molecular dynamics simulations indicate that the 2-chlorophenyl group occupies hydrophobic pockets in cyclooxygenase-2 (COX-2), with an estimated IC₅₀ of 1.2 µM. This positions the compound as a potential anti-inflammatory agent.

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